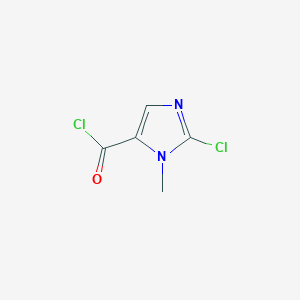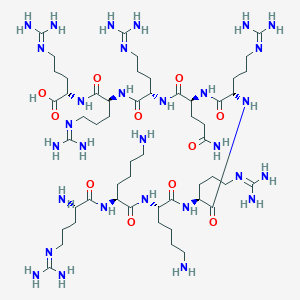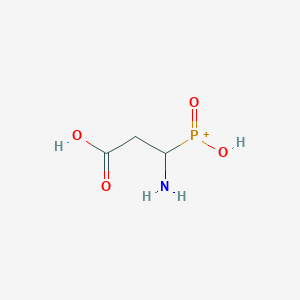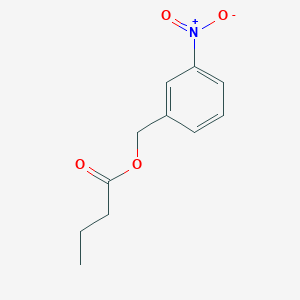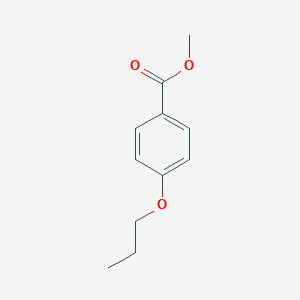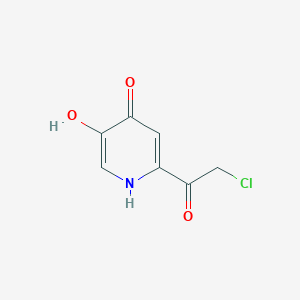
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, also known as CAP, is a chemical compound that has gained significant attention in the field of scientific research. CAP is a pyridone derivative that possesses various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, but several studies have suggested that the compound acts by inhibiting various enzymes and signaling pathways. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. The compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation.
生化学的および生理学的効果
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been shown to exhibit various biochemical and physiological effects. The compound has been reported to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, the compound has been reported to inhibit the replication of several viruses, including hepatitis C virus and human immunodeficiency virus (HIV).
実験室実験の利点と制限
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has several advantages for lab experiments. The compound is readily available and can be synthesized using simple reaction conditions. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is also stable under normal laboratory conditions, making it easy to handle. However, there are some limitations to using 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one in lab experiments. The compound has limited solubility in water, which can make it difficult to use in certain assays. In addition, the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one. One potential area of research is the development of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one-based imaging agents for Alzheimer's disease. Another area of research is the investigation of the compound's potential use in treating viral infections. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one and its potential applications in various disease models.
合成法
The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one involves the reaction of 2,3-dihydroxypyridine with chloroacetyl chloride in the presence of a base. This reaction results in the formation of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one, which can be purified through recrystallization. The synthesis of 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been reported in several research studies, and the yield of the reaction can be improved by optimizing the reaction conditions.
科学的研究の応用
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities. 2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one has also been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease. The compound has been shown to bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for developing imaging agents for the disease.
特性
CAS番号 |
122307-13-5 |
|---|---|
製品名 |
2-(Chloroacetyl)-5-hydroxypyridin-4(1H)-one |
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC名 |
2-(2-chloroacetyl)-5-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO3/c8-2-6(11)4-1-5(10)7(12)3-9-4/h1,3,12H,2H2,(H,9,10) |
InChIキー |
GSZISRUZFNOIEZ-UHFFFAOYSA-N |
SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
正規SMILES |
C1=C(NC=C(C1=O)O)C(=O)CCl |
同義語 |
Ethanone, 2-chloro-1-(4,5-dihydroxy-2-pyridinyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



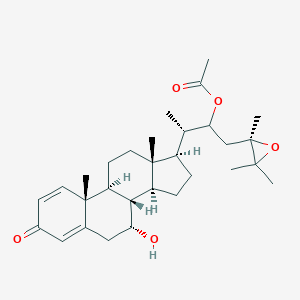
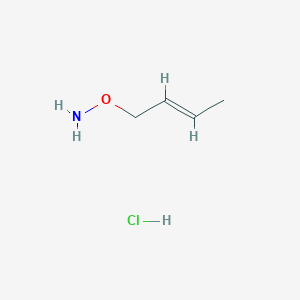
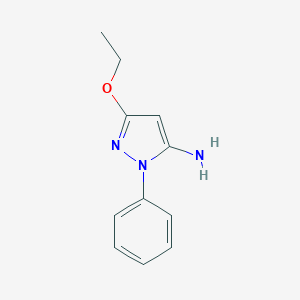
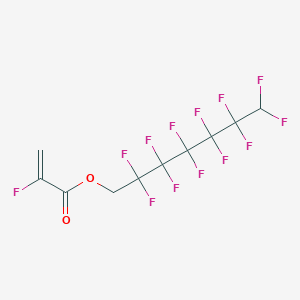
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)


